Indoxacarb belongs to oxadiazine class of insecticides, showing broad-spectrum activity against Lepidoptera and other pests. Its mode of action involves blocking of voltage-gated sodium channels and binding to neuronal nicotinic acetylcholine receptors.
Indoxacarb is used as an oxadiazine pesticide developed by DuPont that acts against lepidopteran larvae.
Indoxacarb
CAS No.: 144171-61-9
Cat. No.: VC21343558
Molecular Formula: C22H17ClF3N3O7
Molecular Weight: 527.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144171-61-9 |
---|---|
Molecular Formula | C22H17ClF3N3O7 |
Molecular Weight | 527.8 g/mol |
IUPAC Name | methyl 7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate |
Standard InChI | InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3 |
Standard InChI Key | VBCVPMMZEGZULK-UHFFFAOYSA-N |
SMILES | COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl |
Canonical SMILES | COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl |
Melting Point | 140.5 °C |
Introduction
Chemical Identity and Structure
Nomenclature and Classification
Indoxacarb is classified as an oxadiazine insecticide with the IUPAC name (S)-7-chloro-3-[methoxycarbonyl-(4-trifluoromethoxy-phenyl)-carbamoyl]-2,5-dihydro-indeno[1,2-e] oxadiazine-4a(3H)-carboxylic acid methyl ester. The Chemical Abstracts Service (CAS) identifies it as (S)-methyl 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e] oxadiazine-4a(3H)-carboxylate with the CAS number 173584-44-6 . The compound is also known by synonyms such as DPX-KN128 (S-enantiomer) and has been assigned the CIPAC number 612 .
Indoxacarb was initially developed as a racemic mixture, followed by technical material containing three parts indoxacarb and one part inactive enantiomer (R-enantiomer, designated as IN-KN127). The mixture of both enantiomers was assigned the code DPX-MP062 with the CAS number 144171-61-9 .
Physical and Chemical Properties
Physical Characteristics
Indoxacarb in its pure form appears as a white powder with a mild innocuous odor . It has relatively low water solubility, which affects its environmental behavior and application methods in agricultural settings.
Physicochemical Properties
The key physicochemical properties of indoxacarb are summarized in the following table:
These properties indicate that indoxacarb has low volatility and limited water solubility, which influences its environmental fate and persistence in various matrices.
Mode of Action
Mechanism of Insecticidal Activity
Indoxacarb represents a novel class of insecticides with a distinctive mode of action compared to other insecticidal compounds. Its primary mechanism involves interference with insect nervous system functioning by blocking voltage-dependent sodium channels . This mechanism differs from that of other sodium channel modulators like pyrethroids, which typically cause hyperexcitation through prolonged channel opening .
The compound acts by inhibiting the flow of sodium ions into nerve cells, which is essential for normal nervous system function . This disruption of ion flow leads to a cascade of effects in target insects, including tremors, cessation of feeding, paralysis, and eventually death . Due to this specific mechanism, indoxacarb is classified as a voltage-dependent sodium channel blocker insecticide (SCBI) .
Routes of Exposure and Effects
Insects are exposed to indoxacarb primarily through two routes: ingestion of treated plant material and direct physical contact . Once exposed, the compound undergoes bioactivation in the insect, converting it to its more active metabolite form. This process contributes to its selective toxicity against target pests.
An important characteristic of indoxacarb's mode of action is its delayed effect. After exposure, it may take several days for insects to die completely, although feeding cessation occurs much earlier . This property makes it particularly effective for crop protection, as pest feeding damage is quickly reduced even before mortality occurs.
Toxicological Profile
Acute Toxicity
Indoxacarb demonstrates varying levels of acute toxicity depending on the exposure route and test species. In laboratory studies, it has shown moderate toxicity in female rats via oral exposure, leading to its classification in toxicity category II for acute oral toxicity . The compound is also classified as a moderate dermal irritant (toxicity category III) and has the potential to cause skin sensitization .
Acute inhalation studies have revealed evidence of lung damage, characterized by "lung noise" indicating the development of acute lung injury and high permeability pulmonary edema . This effect is attributed to oxidants generated during indoxacarb metabolism in the body .
Neurotoxicity
Consistent with its mode of action on insect nervous systems, indoxacarb has demonstrated some neurotoxic effects in mammalian studies. Acute neurotoxicity studies in rats have shown decreased motor activity in females after a single dose of 100 milligrams per kilogram body weight (mg/kg) . Additional effects observed at high doses include decreased forelimb grip strength and reduced foot splay .
Developmental and Reproductive Effects
Research indicates that indoxacarb can cause developmental effects in laboratory animals, though primarily at doses that also induce maternal toxicity . This suggests that developmental effects may be secondary to maternal toxicity rather than direct developmental toxicity.
Absorption and Metabolism
After oral ingestion, indoxacarb is readily absorbed and extensively metabolized by the liver . Studies have shown no evidence of tissue accumulation, indicating efficient elimination from the body . The metabolic pathways of indoxacarb in mammals contribute to its safety profile and environmental behavior.
Environmental Fate and Behavior
Soil Degradation
Long-term soil studies (364 days) have demonstrated substantial degradation, with only 0.55% of indoxacarb and its R enantiomer remaining after this period . Mineralization (conversion to CO₂) reached 36% after 364 days , indicating significant but incomplete ultimate degradation.
Several metabolites have been identified during soil degradation, including:
Metabolite | Maximum (% of dose) | Day of maximum concentration |
---|---|---|
IN-JT333 | 17% | 3 |
IN-KG433 | 9.9% | 2 |
IN-ML438 | 7.6% | 3 |
A significant portion of the compound (52% after 90 days) becomes bound as non-extractable residues in soil , which affects its bioavailability and potential for environmental transport.
Field Dissipation Studies
Recent research has investigated the dissipation and residues of indoxacarb under various field and environmental conditions in China. These studies examined the compound's behavior in paddy water, paddy soil, rice straw, rice hull, and brown rice . Results indicated that field and environmental conditions significantly affect dissipation rates and residue levels. The time required to dissipate 50% of indoxacarb (half-life) in paddy water, paddy soil, and rice straw was less than 9 days , demonstrating relatively rapid dissipation under field conditions.
Analytical Methods
Extraction and Clean-up Procedures
For residue analysis, indoxacarb is typically extracted from various matrices followed by cleanup procedures to remove interfering compounds. Solid-phase extraction has been effectively used for cleanup of extracts from paddy water, paddy soil, rice straw, rice hull, and brown rice samples .
Instrumental Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) in selected ion monitoring mode has been established as an effective analytical method for indoxacarb determination . The method demonstrates good recoveries across various matrices, ranging from 79.7% to 98.3% at different spiking levels .
Specific MS/MS conditions for indoxacarb analysis include:
Parameter | Condition |
---|---|
Ionization mode | Positive electrospray |
Spray voltage | 4.0 kV |
Capillary temperature | 350°C |
Parent mass (m/z) | 528 |
Product mass for quantification (m/z) | 203 |
Product mass for confirmation (m/z) | 249 |
Collision energy | 17V (quantification), 20V (confirmation) |
Retention time | ~1.72 min |
This analytical method provides the sensitivity and selectivity required for accurate determination of indoxacarb residues in environmental and agricultural samples .
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